1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-11(2)14(10-16-17)15-9-12-6-5-7-13(8-12)18-3/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
KTJNNHYSHZBHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Ethylation of Pyrazole Amine
-
Conditions : 5-Methyl-1H-pyrazol-4-amine reacts with ethyl bromide in DMF, using K₂CO₃ as a base at 80°C for 6 hours.
-
Yield : 70–75% after purification via silica gel chromatography.
Benzylation with 3-Methoxybenzyl Chloride
-
Procedure : The ethylated intermediate is treated with 3-methoxybenzyl chloride in DMF/K₂CO₃ at 60°C for 12 hours.
-
Challenges : Competing O-alkylation is mitigated by slow addition of the benzylating agent.
Data Table 1: Alkylation Conditions and Outcomes
| Step | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ethyl bromide | DMF | K₂CO₃ | 80 | 6 | 70–75 |
| 2 | 3-Methoxybenzyl chloride | DMF | K₂CO₃ | 60 | 12 | 65–70 |
Reductive Amination Approach
An alternative route employs reductive amination to couple pre-formed pyrazole aldehydes with 3-methoxybenzylamine:
-
Steps :
Advantages : Avoids harsh alkylation conditions but requires careful control of reducing agents to prevent over-reduction.
Industrial-Scale Optimization Strategies
Patents highlight methods for scalable production:
-
WO2015063709A1 : Uses toluene and acetic acid for efficient phase separation, reducing purification steps.
-
CN112079781A : Implements continuous flow reactors for bromination and hydrolysis, achieving 90% purity.
Data Table 2: Industrial Method Comparison
| Method | Key Feature | Solvent System | Catalyst | Purity (%) | Scalability |
|---|---|---|---|---|---|
| A | Condensation-Cyclization | Ethanol/Water | None | 85 | Moderate |
| B | Alkylation | DMF | K₂CO₃ | 92 | High |
| C | Reductive Amination | Methanol | NaBH₃CN | 88 | Low |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding hydrazine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: The compound has shown promise as a lead compound for the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and pain signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between 1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine and related compounds:
*Molecular formula inferred as C₁₄H₁₉N₃O based on structural analogs.
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methoxybenzyl group in the target compound likely increases lipophilicity compared to para-substituted analogs (e.g., ). This could enhance membrane permeability but may reduce aqueous solubility.
- Electron Density : Dimethoxy groups (e.g., ) increase electron density on the aromatic ring, possibly stabilizing charge-transfer complexes, whereas the meta-methoxy group in the target compound may direct electrophilic substitution differently.
Biological Activity
1-Ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. This compound features a unique structure characterized by an ethyl group, a methoxybenzyl substituent, and a methyl group on the pyrazole ring, which may influence its biological activity.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.29 g/mol
- Structural Features : The compound's structure includes a five-membered pyrazole ring with an amine functional group at the 4-position, which is critical for its biological interactions.
Biological Activity Overview
Research has indicated that 1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine exhibits significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The compound's ability to modulate enzyme activities and interact with specific biological targets is central to its therapeutic potential.
Antimicrobial Activity
Studies have shown that pyrazole derivatives, including 1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine, possess notable antimicrobial properties. For instance, similar compounds have been evaluated against various bacterial strains, demonstrating effective inhibition of bacterial growth and biofilm formation.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine | Haemophilus influenzae | 0.24 - 31.25 μg/ml |
| Other Pyrazole Derivatives | Staphylococcus aureus | Varies by derivative |
The compound has shown effectiveness against both planktonic cells and biofilm-forming cells, which is crucial for addressing persistent infections that are resistant to standard therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The mechanism typically involves binding to the active sites of these enzymes, thereby blocking their catalytic activity.
The mechanism by which 1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine exerts its effects involves several pathways:
- Enzyme Inhibition : The compound binds to specific enzymes associated with inflammation and microbial resistance.
- Modulation of Signaling Pathways : It may alter signaling pathways related to immune response and inflammation.
- Biofilm Disruption : By inhibiting biofilm formation, it enhances the efficacy of other antimicrobial agents.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. For example, compounds with varying substituents have been synthesized and tested for their biological activities:
Study Example
A comparative study evaluated the activity of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The findings indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antibacterial efficacy.
| Derivative | Antibacterial Activity | Notable Findings |
|---|---|---|
| 1-Ethyl-N-(3-methoxybenzyl)-5-methyl | Moderate | Effective against biofilms |
| N-(4-Methoxyphenyl)-pyrazole | High | Superior activity against E. coli |
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between pyrazole precursors and benzyl halides. For example, a multi-step approach may include:
- Step 1: Alkylation of a pyrazole core using 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH in DMF at 60–80°C).
- Step 2: Purification via column chromatography (hexane:ethyl acetate gradients) to isolate intermediates.
- Optimization: Adjusting solvent polarity, temperature, and catalyst loading can improve yields. For instance, using anhydrous solvents and inert atmospheres minimizes side reactions .
- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) .
- X-Ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks, essential for understanding interactions with biological targets .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 274.3) and fragmentation patterns .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening: Conduct Ames tests or zebrafish embryo assays to assess acute toxicity.
- Handling Protocols: Use fume hoods, nitrile gloves, and PPE due to potential irritancy of amine and aromatic groups.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
Methodological Answer:
- Assay Standardization: Control variables such as cell line viability (e.g., HEK293 vs. HepG2), incubation time, and compound solubility (use DMSO stocks ≤0.1% v/v).
- Statistical Analysis: Apply ANOVA or Student’s t-test to compare IC₅₀ values across studies. For example, discrepancies in antimicrobial activity (e.g., MIC ranging from 5–50 µM) may stem from bacterial strain differences .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., fluorinated pyrazoles) to identify trends .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with enzymes like COX-2 or kinases. Parameterize force fields (e.g., AMBER) to account for methoxy group electron donation .
- MD Simulations (GROMACS): Run 100-ns trajectories to assess binding stability in solvated environments.
- QSAR Modeling: Use descriptors like logP and polar surface area to correlate structure with activity .
Q. How does the presence of electron-donating groups (e.g., methoxy) influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Mechanistic Studies: The methoxy group activates the benzene ring toward electrophiles (e.g., nitration at the para position). Monitor regioselectivity using HPLC-MS after reactions with HNO₃/H₂SO₄ .
- Kinetic Analysis: Compare reaction rates with non-substituted analogs (e.g., ΔG‡ values via Eyring plots) .
Q. What strategies can be employed to improve the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts via HCl gas titration in diethyl ether.
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance plasma half-life.
- Prodrug Design: Introduce ester moieties at the amine group, which hydrolyze in vivo to release the active compound .
Q. What are the standard protocols for assessing the purity of synthesized batches of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
